molecular formula C26H48SSn B12605466 Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane CAS No. 643031-35-0

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane

Cat. No.: B12605466
CAS No.: 643031-35-0
M. Wt: 511.4 g/mol
InChI Key: GBIVUIWJCTXMKG-AHJYMZSGSA-N
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Description

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a thiophene ring substituted with a tributylstannyl group and a 3,7-dimethyloct-6-en-1-yl side chain. Organotin compounds are widely used in various fields, including organic synthesis, materials science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organotin compounds and organic halides. The general procedure involves the reaction of 2-bromothiophene with tributyltin chloride in the presence of a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of temperature and pressure, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules and materials .

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(thiophen-2-yl)stannane
  • Tributyl(4-(2-hexyldecyl)thiophen-2-yl)stannane
  • Tributyl(5-hexylthiophen-2-yl)stannane

Uniqueness

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3,7-dimethyloct-6-en-1-yl side chain enhances its reactivity and makes it suitable for specialized applications in materials science and organic synthesis .

Properties

CAS No.

643031-35-0

Molecular Formula

C26H48SSn

Molecular Weight

511.4 g/mol

IUPAC Name

tributyl-[5-[(3S)-3,7-dimethyloct-6-enyl]thiophen-2-yl]stannane

InChI

InChI=1S/C14H21S.3C4H9.Sn/c1-12(2)6-4-7-13(3)9-10-14-8-5-11-15-14;3*1-3-4-2;/h5-6,8,13H,4,7,9-10H2,1-3H3;3*1,3-4H2,2H3;/t13-;;;;/m0..../s1

InChI Key

GBIVUIWJCTXMKG-AHJYMZSGSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)CC[C@@H](C)CCC=C(C)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)CCC(C)CCC=C(C)C

Origin of Product

United States

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